molecular formula C12H21NO4 B1372268 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid CAS No. 746658-74-2

1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

Cat. No. B1372268
CAS RN: 746658-74-2
M. Wt: 243.3 g/mol
InChI Key: BDAXXVZMKUJADB-UHFFFAOYSA-N
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Description

The compound “1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid” is an organic compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines .


Molecular Structure Analysis

The molecular formula of “1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid” is C11H19NO4 .


Chemical Reactions Analysis

The Boc group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has also been described .


Physical And Chemical Properties Analysis

The physical state of “1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid” at 20 degrees Celsius is solid . Its molecular weight is 229.28 .

Scientific Research Applications

Proteomics Research

1-Boc-2-methylpipecolinic acid: is utilized in proteomics research for its ability to modulate ion channel activity. This application is crucial for understanding the function of proteins in cellular processes and can aid in the development of therapeutic strategies for diseases related to ion channel dysfunction .

Agricultural Chemistry

In agricultural chemistry, 1-Boc-2-methylpipecolinic acid is used to create agrochemicals such as pesticides or herbicides. These compounds can be designed to be more effective and environmentally friendly.

Each of these applications demonstrates the versatility and importance of 1-Boc-2-methylpipecolinic acid in scientific research, contributing to advancements across multiple disciplines. The compound’s unique structure and protective boc group make it a valuable tool for researchers worldwide .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

The use of Boc-protected amino acids and peptides in organic synthesis continues to be a topic of research. For instance, the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of 20 commercially available Boc-protected amino acids has been reported . These Boc-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis .

properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAXXVZMKUJADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655212
Record name 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

746658-74-2
Record name 1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=746658-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of LDA (9.6 mL of a 2M solution in THF/Heptane) in THF (15 mL) at 0° C. was added 1-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid (2 g as a suspension in 4 mL of THF) dropwise via syringe over 10 minutes. The reaction mixture was stirred a further 20 minutes and then MeI (1.238 g) was added in one portion via syringe. The reaction mixture was allowed to warm to RT and stirred for 72 hours. The reaction was quenched with 2N aqueous HCl solution and diluted with EtOAc. The phases were separated and the aqueous phase was extracted with further EtOAc. The combined organics were washed with brine and dried over sodium sulfate. Filtration and evacuation of the volatiles in vacuo afforded a crude residue which was purified by flash column chromatography over silica gel (Heptane/EtOAc) to afford the desired (rac)-2-methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (810 mg, MS (ES−): 242.4 (M−H), brown crystals).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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